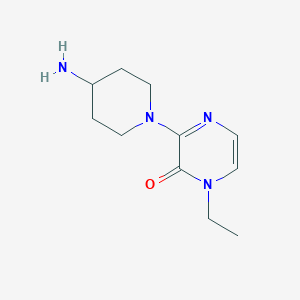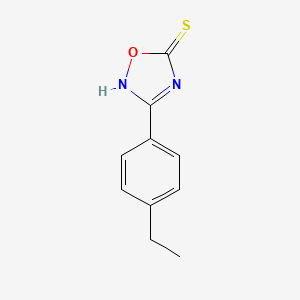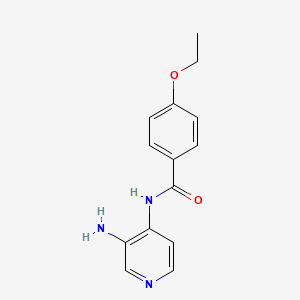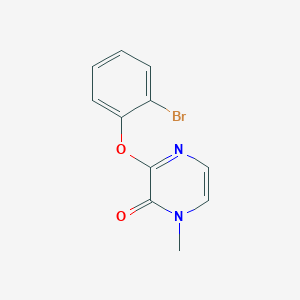
2-(1-Isocyanatoethyl)-5-methylthiophene
Descripción general
Descripción
2-(1-Isocyanatoethyl)-5-methylthiophene is a chemical compound characterized by its isocyanate functional group attached to a thiophene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Catalytic Methods: Transition metal catalysts such as palladium or nickel can be used to facilitate the reaction under milder conditions.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over temperature and pressure ensures consistent quality.
Continuous Flow Synthesis: Advanced methods involve continuous flow reactors, which offer better control over reaction parameters and scalability.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.
Amines: Formed through the reduction of the isocyanate group.
Substituted Thiophenes: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(1-Isocyanatoethyl)-5-methylthiophene is utilized in various fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of polymers and coatings due to its reactivity with various functional groups.
Mecanismo De Acción
The compound exerts its effects through the reactivity of its isocyanate group, which can form strong bonds with nucleophiles. The thiophene ring provides additional stability and electronic properties that are beneficial in various reactions.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The isocyanate group can interact with enzyme active sites, inhibiting their activity.
Receptor Binding: The compound can bind to specific receptors, modulating their function.
Comparación Con Compuestos Similares
2-(1-Isocyanatoethyl)-5-methylthiophene is unique due to its combination of the isocyanate group and the thiophene ring. Similar compounds include:
2-Isocyanatoethyl Methacrylate: Similar in structure but lacks the thiophene ring.
5-Methylthiophene-2-ethanol: The precursor to the compound, without the isocyanate group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
2-(1-isocyanatoethyl)-5-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6-3-4-8(11-6)7(2)9-5-10/h3-4,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGZNNPMCUPFPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529310.png)

![2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole](/img/structure/B1529312.png)
![1-[2-Chloro-4-(2-methylpropoxy)phenyl]methanamine](/img/structure/B1529313.png)





![4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1529323.png)
![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B1529324.png)

